molecular formula C15H20N4 B14494310 N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine CAS No. 63671-70-5

N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine

Cat. No.: B14494310
CAS No.: 63671-70-5
M. Wt: 256.35 g/mol
InChI Key: MOMLBUSUCFDNLO-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine is a chemical compound that belongs to the class of diamines This compound features two pyridin-2-ylmethyl groups attached to a propane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine typically involves the reaction of pyridin-2-ylmethyl chloride with propane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine involves its ability to coordinate with metal ions. The pyridin-2-ylmethyl groups act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine is unique due to its specific arrangement of pyridin-2-ylmethyl groups and propane-1,2-diamine backbone. This unique structure allows it to form distinct coordination complexes with metal ions, making it valuable in various scientific and industrial applications.

Properties

CAS No.

63671-70-5

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

1-N,2-N-bis(pyridin-2-ylmethyl)propane-1,2-diamine

InChI

InChI=1S/C15H20N4/c1-13(19-12-15-7-3-5-9-18-15)10-16-11-14-6-2-4-8-17-14/h2-9,13,16,19H,10-12H2,1H3

InChI Key

MOMLBUSUCFDNLO-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=CC=N1)NCC2=CC=CC=N2

Origin of Product

United States

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